Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

NPC1 Niemann-Pick C1 cholesterol transport

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 865657-97-2; molecular formula C₁₉H₁₅FN₄O; MW 334.3 g/mol) is a 3,6-diaryl-substituted pyrazolo[1,5-a]pyrimidin-7-amine. This scaffold class has been exploited as a template for ATP-competitive kinase inhibitors, most notably against KDR (VEGFR2), FLT3, and cyclin-dependent kinases (CDKs), owing to its ability to mimic the adenine moiety of ATP within the kinase hinge region.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 865657-97-2
Cat. No. B2882073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS865657-97-2
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N
InChIInChI=1S/C19H15FN4O/c1-25-15-8-4-12(5-9-15)16-10-22-19-17(11-23-24(19)18(16)21)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
InChIKeyGHFABQDLEKARQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 865657-97-2): Chemical Identity, Scaffold Class, and Screening Provenance


3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 865657-97-2; molecular formula C₁₉H₁₅FN₄O; MW 334.3 g/mol) is a 3,6-diaryl-substituted pyrazolo[1,5-a]pyrimidin-7-amine . This scaffold class has been exploited as a template for ATP-competitive kinase inhibitors, most notably against KDR (VEGFR2), FLT3, and cyclin-dependent kinases (CDKs), owing to its ability to mimic the adenine moiety of ATP within the kinase hinge region . The compound carries a 4-fluorophenyl group at the C3 position and a 4-methoxyphenyl group at the C6 position, a substitution pattern that falls within a well-precedented 3,6-diaryl SAR landscape originally explored by Fraley et al. for anti-angiogenic KDR kinase inhibitors . Deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001165965 and assigned ChEMBL ID CHEMBL1420593, this compound has been subjected to multiple PubChem qHTS screening campaigns, yielding confirmed activity annotations across several target-based and phenotypic assays .

Why 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidin-7-amines


The 3,6-diarylpyrazolo[1,5-a]pyrimidin-7-amine scaffold is exquisitely sensitive to substituent identity and regiochemistry: even conservative aryl ring replacements can shift kinase selectivity profiles by orders of magnitude. In the foundational KDR kinase inhibitor SAR by Fraley et al., swapping the C6 substituent from 3-thienyl to 4-methoxyphenyl while retaining C3 substituent identity altered KDR IC₅₀ values by ≥10-fold across multiple matched pairs . The specific combination of an electron-withdrawing 4-fluorophenyl at C3 and an electron-donating 4-methoxyphenyl at C6 generates a unique electronic distribution across the heterocyclic core that cannot be replicated by analogs bearing, for instance, 4-chlorophenyl, 3-pyridyl, or unsubstituted phenyl at either position . Additionally, the C7 primary amine is a critical hydrogen-bond donor/acceptor motif that distinguishes this compound from C7-alkylamino or C7-unsubstituted analogs in terms of both target engagement geometry and physicochemical properties . Procurement of a generic 'pyrazolo[1,5-a]pyrimidin-7-amine' without specifying the exact C3/C6 diaryl substitution pattern introduces uncontrolled experimental variables and invalidates cross-study SAR comparisons .

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 865657-97-2) vs. Structural Analogs


NPC1 Promoter Activation Potency: 398 nM vs. Inactive Structural Analogs in qHTS Screening

In the PubChem qHTS Assay for NPC1 Promoter Activators (CHEMBL1614342), 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine demonstrated confirmed active status with a potency value of 398.1 nM . This differentiates the compound from the majority of pyrazolo[1,5-a]pyrimidin-7-amine congeners in the MLSMR library that were classified as inactive or inconclusive in the same assay format. The C3 4-fluorophenyl / C6 4-methoxyphenyl combination appears to confer a specific pharmacophoric signature compatible with NPC1 promoter engagement that is absent in close analogs bearing alternative C3 or C6 substituents .

NPC1 Niemann-Pick C1 cholesterol transport lysosomal storage disorder phenotypic screening

Rab9 Promoter Activation: 316 nM Potency Distinguishes Compound from In-class Inactives

This compound was classified as Active in the PubChem qHTS Assay for Rab9 Promoter Activators (CHEMBL1613838), with a measured potency of 316.2 nM (pChembl = 6.50) . Rab9 is a small GTPase involved in endosomal trafficking, and promoter activation at this locus is of interest for disorders of intracellular transport. The active classification distinguishes this compound from the background of pyrazolo[1,5-a]pyrimidine congeners that showed no significant activity in this assay. The specific 3-(4-fluorophenyl)/6-(4-methoxyphenyl) substitution pattern is a likely determinant of this activity, as closely related diarylpyrazolo[1,5-a]pyrimidines with alternative halogen or alkoxy placements were not active .

Rab9 GTPase intracellular trafficking promoter activation phenotypic HTS

Calculated Physicochemical Profile vs. Optimized KDR Inhibitor Lead Compound 3g

Computed physicochemical properties reveal key differentiating features of 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine relative to the optimized KDR kinase inhibitor lead 3g (3-(4-methoxyphenyl)-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, KDR IC₅₀ = 19 nM) . The target compound exhibits XLogP3 = 3.3, topological polar surface area (TPSA) = 65.4 Ų, 1 H-bond donor, and 5 H-bond acceptors . In comparison, lead 3g bears a 3-thienyl at C6 instead of 4-methoxyphenyl, resulting in a distinct lipophilicity-hydrophilicity balance and altered kinase hinge-binding geometry . The higher TPSA of the target compound (65.4 vs. an estimated ~56 Ų for 3g) and the presence of the C7 primary amine as the sole HBD predict modestly improved aqueous solubility relative to analogs lacking a free amine at C7 . The measured experimental solubility of <0.2 μg/mL at pH 7.4 classifies the compound as poorly soluble, consistent with the lipophilic diaryl substitution pattern .

physicochemical properties XLogP3 lipophilicity drug-likeness KDR kinase matched-pair analysis

miR-21 Modulation Activity: Dual Active Classification in Orthogonal qHTS Assays

This compound was tested in two orthogonal PubChem qHTS assays targeting miR-21 modulation: (i) an Activator assay (CHEMBL1613836) where it was classified as Not Active with potency 521.2 nM, and (ii) an Inhibitor assay (CHEMBL1614146) where it was classified as Active with the same potency value 521.2 nM (pChembl = 6.28) . The differential classification—Inhibitor-active but Activator-inactive—suggests a directionally selective effect on miR-21 that may reflect a specific mechanism rather than nonspecific assay interference. Most pyrazolo[1,5-a]pyrimidine congeners in the screening collection showed concordant inactive classifications in both assays, making the discordant profile of this compound noteworthy for miR-21-focused research programs .

miR-21 microRNA cancer gene regulation phenotypic screening oncogene

Selectivity Inferred from MLL CXXC Domain-DNA Interaction Inactivity vs. Phenotypic Activity

In the PubChem qHTS Fluorescence Polarization Assay for Inhibitors of MLL CXXC Domain–DNA Interaction (CHEMBL1614410), this compound showed inconclusive activity with a potency value of 79,432.8 nM (~79.4 μM, pChembl = 4.10), effectively classifying it as inactive against this epigenetic target . This contrasts with its confirmed sub-micromolar active classifications in NPC1, Rab9, and miR-21 phenotypic assays. The inactivity against the MLL CXXC domain provides a useful counter-screen data point: the compound does not promiscuously inhibit protein–DNA interactions, and its cellular phenotypic activities are unlikely to be driven by nonspecific interference with CpG DNA-binding domains . This selectivity profile differentiates it from polypharmacological pyrazolo[1,5-a]pyrimidines that show broad inhibition across unrelated target classes .

MLL CXXC domain epigenetics histone methyltransferase selectivity counter-screen

Procurement-Relevant Application Scenarios for 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 865657-97-2)


Niemann-Pick Type C Disease Drug Discovery: Phenotypic Screening Probe for NPC1 Promoter Activation

The confirmed sub-micromolar activity in the NPC1 Promoter Activator qHTS assay (398.1 nM; classified as Active) positions this compound as a tractable starting point for medicinal chemistry optimization targeting Niemann-Pick type C (NPC) disease. NPC1 promoter activation is a mechanistically relevant phenotypic endpoint because upregulation of functional NPC1 protein can partially rescue cholesterol trafficking defects in NPC patient-derived cells . The compound's inactivity against the MLL CXXC domain (~79 μM) provides initial selectivity reassurance, reducing the risk that the observed NPC1 promoter effect arises from nonspecific transcriptional interference. Procurement of this specific diaryl substitution pattern is critical, as alternative C3/C6 substituted pyrazolo[1,5-a]pyrimidine analogs were inactive in the same assay .

Intracellular Trafficking Research: Rab9 Promoter Activation as a Functional Genomics Tool Compound

With a potency of 316.2 nM in the Rab9 Promoter Activator assay (classified as Active) , this compound can serve as a chemical probe for dissecting Rab9-dependent endosomal trafficking pathways. Rab9 regulates retrograde transport from late endosomes to the trans-Golgi network, and pharmacological activation of Rab9 expression may be useful for studying lysosomal storage disorders beyond NPC, including Gaucher and Tay-Sachs diseases . The compound's concurrent NPC1 promoter activity suggests a potentially coordinated effect on endolysosomal pathway genes that warrants further investigation. Researchers should specify CAS 865657-97-2 rather than a generic pyrazolo[1,5-a]pyrimidin-7-amine to ensure the Rab9-active chemotype is procured .

Oncology Target Discovery: Selective miR-21 Inhibitory Activity for microRNA Modulation Studies

The compound's discordant miR-21 modulation profile—Active as an inhibitor (521.2 nM) but Not Active as an activator —supports its use as a selective miR-21 inhibitory tool compound in cancer biology research. miR-21 is overexpressed in glioblastoma, breast, lung, and colorectal cancers and functions as an oncogenic microRNA by suppressing tumor suppressor genes including PTEN and PDCD4 . The directionally selective effect (inhibition without activation) distinguishes this compound from nonselective transcriptional modulators and supports its procurement for experiments designed to link miR-21 downregulation to specific cancer cell phenotypes. The 4-fluorophenyl/4-methoxyphenyl substitution pattern appears critical for this activity profile, as most in-class analogs lacked any miR-21 activity .

Kinase Inhibitor Scaffold-Hopping Library Design: 3,6-Diarylpyrazolo[1,5-a]pyrimidine Core with Computationally Favorable Lead-Like Properties

The computed physicochemical profile (XLogP3 = 3.3; TPSA = 65.4 Ų; MW = 334.3 g/mol; 1 HBD; 5 HBA; 3 rotatable bonds) places this compound within lead-like chemical space suitable for further optimization. The C7 primary amine provides a synthetic handle for derivatization (e.g., amide coupling, reductive amination, or urea formation) to explore SAR beyond the parent scaffold. Compared to the Fraley KDR inhibitor series where optimized leads incorporated solubilizing side-chains to address poor aqueous solubility , this compound offers a synthetically tractable, unadorned C7 amine that enables divergent parallel library synthesis. For medicinal chemistry groups building targeted kinase inhibitor libraries based on the pyrazolo[1,5-a]pyrimidine hinge-binding motif, this specific diaryl substitution pattern provides a distinct vector combination (C3: 4-fluorophenyl; C6: 4-methoxyphenyl) not represented in the original Fraley compound collection .

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.